{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine
Overview
Description
{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine is an organic compound with the molecular formula C9H20N2O. It is a derivative of morpholine, characterized by the presence of a dimethylmorpholine ring and an ethylamine side chain. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine typically involves the reaction of 2,6-dimethylmorpholine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification methods are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical nucleophiles include halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces simpler amines .
Scientific Research Applications
{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of {2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: A structurally similar compound with different functional groups.
N-methylmorpholine: Another morpholine derivative with distinct chemical properties.
Uniqueness
{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine is unique due to its specific combination of a dimethylmorpholine ring and an ethylamine side chain. This structural arrangement imparts unique chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-4-10-3)7-9(2)12-8/h8-10H,4-7H2,1-3H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMKCCLXWJERE-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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